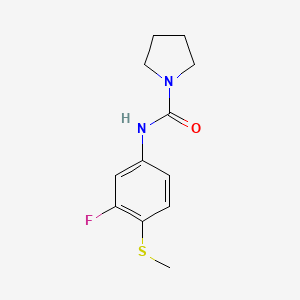
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. FMP is a pyrrolidine-based compound that has been synthesized using various methods, including the use of reagents and catalysts.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to exhibit potent inhibitory activity against enzymes such as FAAH (fatty acid amide hydrolase) and COX-2 (cyclooxygenase-2), as well as receptors such as CB1 (cannabinoid receptor 1) and TRPV1 (transient receptor potential cation channel subfamily V member 1).
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of FAAH and COX-2, resulting in reduced levels of certain endocannabinoids and prostaglandins. In vivo studies have shown that this compound can reduce pain and inflammation in animal models, suggesting that it may have potential therapeutic applications in the treatment of pain and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potency and selectivity against certain enzymes and receptors, making it a valuable tool for the study of these targets. However, this compound also has limitations, including its low solubility in aqueous solutions and its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. One area of research is the development of this compound derivatives with improved potency and selectivity against specific targets. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide involves the use of various reagents and catalysts. One of the most common methods used to synthesize this compound is the reaction of 3-fluoro-4-methylsulfanylphenylacetic acid with pyrrolidine-1-carboxamide in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This method results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of drugs targeting these targets.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c1-17-11-5-4-9(8-10(11)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZUOBAUONORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

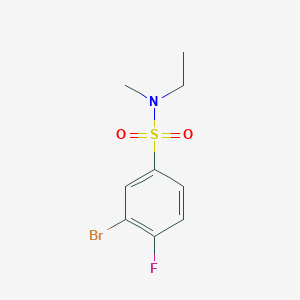
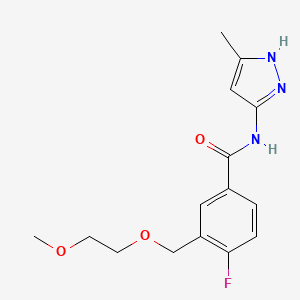
![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)
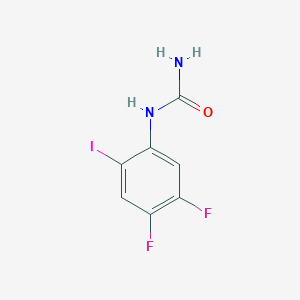
![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)
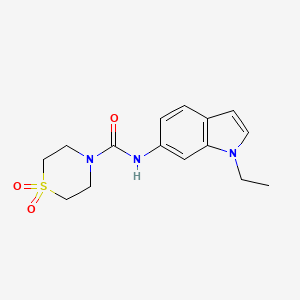
![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)

